molecular formula C6H7FN2O2S B12835892 3-Amino-2-fluorobenzenesulphonamide

3-Amino-2-fluorobenzenesulphonamide

Cat. No.: B12835892
M. Wt: 190.20 g/mol
InChI Key: NTRCCBSASFKACK-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzenesulphonamide is an organic compound with the molecular formula C6H7FN2O2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a sulphonamide group (-SO2NH2).

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitration of 2-fluorobenzenesulfonamide followed by reduction to introduce the amino group .

Industrial Production Methods: Industrial production methods often involve multi-step synthesis starting from readily available precursors like fluorobenzene. The process includes nitration, reduction, and sulfonation steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-fluorobenzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzenesulphonamides and their derivatives, which can have enhanced biological activities .

Scientific Research Applications

3-Amino-2-fluorobenzenesulphonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-fluorobenzenesulphonamide involves its interaction with specific molecular targets in bacterial cells. It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death . The compound’s fluorine atom enhances its binding affinity to the enzyme, making it more effective .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-fluorobenzenesulphonamide is unique due to the presence of both the amino and fluorine groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-2-fluorobenzenesulfonamide

InChI

InChI=1S/C6H7FN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

NTRCCBSASFKACK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)F)N

Origin of Product

United States

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